
6-Cyano-1-tetralone
Overview
Description
6-Cyano-1-tetralone is a chemical compound with the formula C₁₁H₉NO . It has a molecular weight of 171.2 .
Synthesis Analysis
A new, short, and high-yield synthesis of 6-cyano-1-tetralones has been described in the literature . Triflate intermediates 8 and 9 are versatile intermediates for the synthesis of other 6-substituted tetralones .Molecular Structure Analysis
The molecular structure of 6-Cyano-1-tetralone consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The synthesis of 6-Cyano-1-tetralone involves a reaction with triflate intermediates 8 and 9 . These intermediates are versatile and can be used for the synthesis of other 6-substituted tetralones .Physical And Chemical Properties Analysis
6-Cyano-1-tetralone has a molecular weight of 171.19 g/mol . It has a topological polar surface area of 40.9 Ų . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Pharmaceutical Synthesis
6-Cyano-1-tetralone: is a valuable building block in pharmaceutical synthesis. It has been used in the creation of various therapeutic compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors, which are effective for treating Alzheimer’s disease .
Organic Synthesis
This compound serves as a starting material for synthesizing a variety of synthetic heterocyclic compounds due to its high reactivity . It’s particularly useful in creating complex molecular structures needed in advanced organic synthesis.
Chromatography & Mass Spectrometry
In analytical applications, 6-Cyano-1-tetralone may be used in chromatography or mass spectrometry to help with sample manipulation or as a standard for measuring apparatus calibration .
Safety and Handling
In terms of safety, handling 6-Cyano-1-tetralone requires careful measures such as using it under a chemical fume hood and ensuring adequate ventilation, especially in confined areas. Explosion-proof equipment is also recommended due to its potential volatility .
Safety And Hazards
properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRKZJKRYCDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447595 | |
| Record name | 6-CYANO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-1-tetralone | |
CAS RN |
90401-84-6 | |
| Record name | 6-CYANO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes this new synthetic pathway for 6-Cyano-1-tetralones significant compared to previous methods?
A1: The research emphasizes that this new method is "short and high-yield" [, ]. While specific details about previous methods are not provided, the emphasis on these two aspects suggests that this new pathway offers a significant improvement in terms of efficiency and overall yield compared to previously established synthetic routes. This could be of great interest for researchers who utilize 6-Cyano-1-tetralones as building blocks in their own work.
Q2: The research mentions the potential of this method for synthesizing other 6-substituted tetralones. Can you elaborate on this?
A2: The papers state that triflate intermediates, specifically identified as 8 and 9 within the research, demonstrate versatility as precursors for generating other 6-substituted tetralones []. While specific examples of these alternative tetralones aren't provided, this statement implies that the described synthetic route allows for modifications at the 6-position of the tetralone structure by utilizing these specific triflate intermediates. This opens possibilities for exploring a wider range of structurally diverse tetralones, which could possess different chemical properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

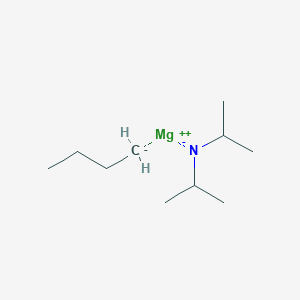
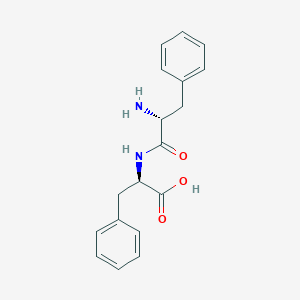

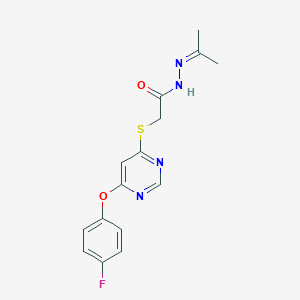
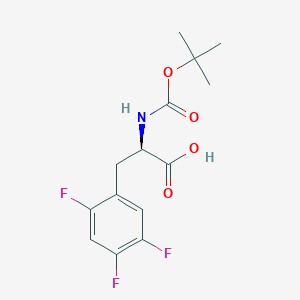
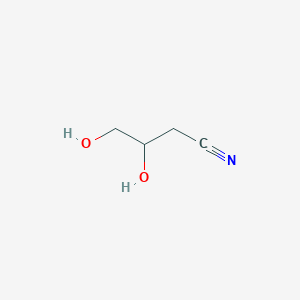
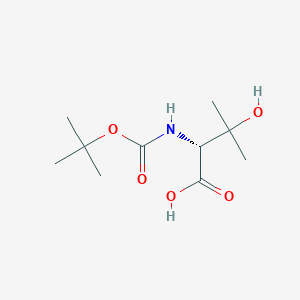
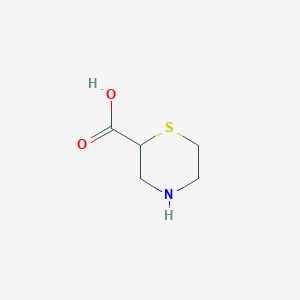
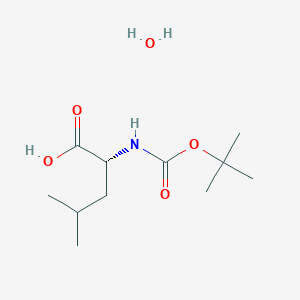
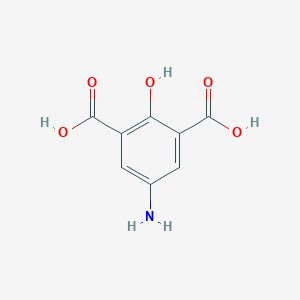

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

